beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinostilbenoside is a naturally occurring stilbene glycoside found in various plants, particularly in the Pinaceae family. It is a derivative of resveratrol and is known for its wide range of biologically active properties, including antioxidant, immunomodulatory, anti-inflammatory, and anti-angiogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinostilbenoside can be synthesized through the glycosylation of pinostilbene. The process involves the reaction of pinostilbene with a glycosyl donor in the presence of a catalyst. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the catalyst used can be a Lewis acid like boron trifluoride etherate .
Industrial Production Methods
Industrial production of pinostilbenoside involves the extraction of the compound from plant sources, particularly from the bark of Pinus koraiensis. The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Pinostilbenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of pinostilbenoside can be achieved using reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Substitution reactions can occur at the hydroxyl groups of pinostilbenoside using reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of pinostilbenoside, such as its dichloroderivatives and glucuronides .
Scientific Research Applications
Mechanism of Action
Pinostilbenoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates the immune response by regulating the activity of immune cells and cytokines. Additionally, pinostilbenoside exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .
Comparison with Similar Compounds
Pinostilbenoside is structurally similar to other stilbene glycosides such as resveratroloside and pterostilbenoside. it is unique in its specific glycosylation pattern and methylation, which contribute to its distinct biological activities .
List of Similar Compounds
- Resveratroloside
- Pterostilbenoside
- Astringin
- Piceid
- Isorhapontin
Pinostilbenoside stands out due to its higher prevalence in certain plant species and its potent biological activities, making it a valuable compound for further research and application.
Properties
IUPAC Name |
2-[4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISUZGWBIPYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.